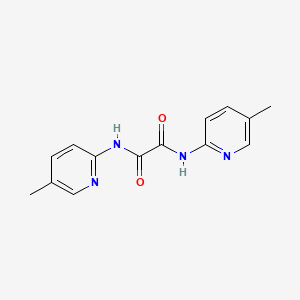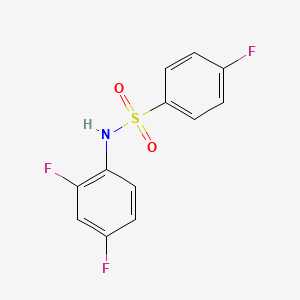![molecular formula C14H17N3OS B11179638 N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B11179638.png)
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is an organic compound characterized by its unique structure, which includes a thiadiazole ring and a phenylpropyl group. This compound is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Attachment of the Phenylpropyl Group: The phenylpropyl group is introduced via a nucleophilic substitution reaction, where a suitable phenylpropyl halide reacts with the thiadiazole intermediate.
Formation of the Propanamide Group: The final step involves the acylation of the thiadiazole derivative with propanoyl chloride in the presence of a base such as pyridine to form the desired propanamide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the phenylpropyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the thiadiazole ring or the amide group, potentially leading to ring-opening or amine formation.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiadiazole ring, where halogenated derivatives can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as an antimicrobial or antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory and anticancer properties. Studies are ongoing to determine its efficacy and safety in clinical settings.
Industry
Industrially, this compound is explored for its use in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, and ion channels. The thiadiazole ring is known to interact with metal ions, which can influence enzyme activity and cellular processes. The phenylpropyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide
- N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]acetamide
- N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]butanamide
Uniqueness
Compared to similar compounds, N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide stands out due to its specific propanamide group, which may confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H17N3OS |
|---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
N-[5-(3-phenylpropyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C14H17N3OS/c1-2-12(18)15-14-17-16-13(19-14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,15,17,18) |
InChI Key |
MTESHLAZRBMMJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-chlorobenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-fluorobenzenesulfonamide](/img/structure/B11179555.png)
![1-(2-methylphenyl)-5-oxo-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11179557.png)
![1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-phenylbutan-1-one](/img/structure/B11179564.png)
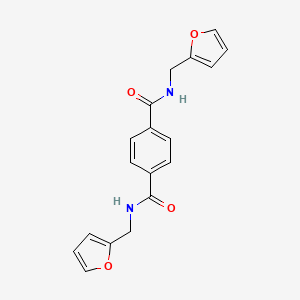
![7-[3-(methoxymethyl)-1H-1,2,4-triazol-5-yl]-9-phenylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B11179581.png)
![3-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-1-(4-nitrophenyl)pyrrolidine-2,5-dione](/img/structure/B11179586.png)
![3,5-dimethyl-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11179587.png)
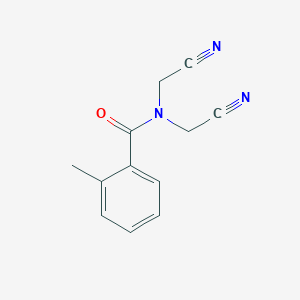
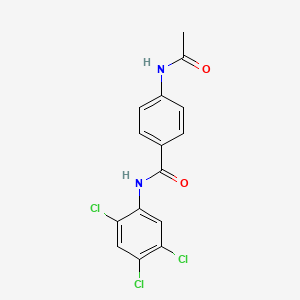
![2-fluoro-N-[(2-fluorophenyl)carbonyl]-N-(pyrimidin-2-yl)benzamide](/img/structure/B11179603.png)
![9-Phenyl-6-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol](/img/structure/B11179604.png)
![N-[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]-2-(ethylsulfanyl)benzamide](/img/structure/B11179615.png)
